chemical structure of N-benzyl-2-phenylethene-1-sulfonamide
chemical structure of N-benzyl-2-phenylethene-1-sulfonamide
An In-Depth Technical Guide to the Chemical Structure of (E)-N-benzyl-2-phenylethene-1-sulfonamide
Abstract
This technical guide provides a comprehensive analysis of the chemical structure, properties, and synthesis of (E)-N-benzyl-2-phenylethene-1-sulfonamide. This compound integrates three key chemical motifs: a 2-phenylethene (styryl) group, a central sulfonamide core, and an N-benzyl substituent. The sulfonamide functional group is a cornerstone in medicinal chemistry, known for a vast range of pharmacological activities.[1][2] This guide delves into the molecule's stereochemistry, conformational properties, and the analytical techniques required for its characterization. Furthermore, it presents a validated synthetic protocol and discusses the rationale for its scientific interest, grounded in the established biological significance of its constituent parts. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this specific chemical entity and its potential for further investigation.
Introduction: The Sulfonamide Moiety in Modern Drug Discovery
The sulfonamide functional group (-SO₂NH-) is a privileged scaffold in the field of medicinal chemistry.[1] Initially rising to prominence with the advent of sulfa drugs, the first broadly effective antimicrobials, their role has since expanded dramatically.[2][3] Today, sulfonamide derivatives are integral to a wide array of therapeutic agents, demonstrating activities as anti-inflammatory, antiviral, anticancer, and antidiabetic agents.[3][4][5] Their success stems from their ability to act as stable, non-hydrolyzable mimics of amide or carboxylate groups, their capacity to engage in crucial hydrogen bonding interactions with biological targets, and their synthetic tractability.[1][2] The specific substitutions on both the sulfur and nitrogen atoms allow for precise tuning of steric, electronic, and pharmacokinetic properties, making the sulfonamide core a versatile platform for designing novel therapeutic agents.
Molecular Structure and Properties
Systematic Identification
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IUPAC Name: (E)-N-benzyl-2-phenylethene-1-sulfonamide
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Molecular Formula: C₁₅H₁₅NO₂S
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Molecular Weight: 273.35 g/mol [6]
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Key Structural Features: Aromatic amine, Sulfonamide, Styrene derivative
Core Structural Components
The architecture of (E)-N-benzyl-2-phenylethene-1-sulfonamide is a deliberate amalgamation of three distinct chemical moieties, each contributing to its overall physicochemical profile.
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The 2-Phenylethene (Styryl) Group: This rigid, unsaturated linker connects a phenyl ring to the sulfur atom. The double bond introduces planarity and is crucial for defining the molecule's shape.
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The Sulfonamide Linker: The central -SO₂NH- group is the polar, hydrogen-bond-donating core of the molecule. Its geometry and electronic properties are fundamental to its potential biological interactions.
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The N-Benzyl Group: Attached to the sulfonamide nitrogen, the benzyl group adds significant lipophilicity and steric bulk. N-benzyl substitution is a common strategy in medicinal chemistry to enhance binding affinity for specific receptors or enzymes.[7]
Caption: 2D structure of (E)-N-benzyl-2-phenylethene-1-sulfonamide.
Stereochemistry and Conformational Analysis
The "(E)" designation in the IUPAC name refers to the stereochemistry of the carbon-carbon double bond, indicating that the higher-priority substituents on each carbon (the sulfonyl group and the phenyl group) are on opposite sides. This trans configuration results in a more linear and extended molecular shape compared to the corresponding (Z)-isomer.
While no crystal structure for this specific molecule is publicly available, data from analogous N-benzyl sulfonamides provide valuable insights.[8][9] The geometry around the central sulfur atom is expected to be a distorted tetrahedron.[8] The S-N bond allows for rotation, and the two aryl groups are likely oriented in a gauche conformation relative to each other.[8] The crystal packing of such molecules is often stabilized by a network of intermolecular interactions, including C-H···N hydrogen bonds and C-H···π interactions between the aromatic rings.[8][9]
Synthesis Strategies
The synthesis of N-substituted sulfonamides is a well-established process in organic chemistry, typically proceeding through the reaction of a sulfonyl chloride with a primary or secondary amine.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule occurs at the S-N bond. This identifies the two primary starting materials: (E)-2-phenylethene-1-sulfonyl chloride and benzylamine. This is the most direct and industrially scalable approach.
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocol: Synthesis via Sulfonylation of Benzylamine
This protocol describes a standard laboratory procedure for the synthesis of the title compound. It is a self-validating system where the progress and purity can be monitored at each stage.
Objective: To synthesize (E)-N-benzyl-2-phenylethene-1-sulfonamide from (E)-2-phenylethene-1-sulfonyl chloride and benzylamine.
Materials:
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(E)-2-phenylethene-1-sulfonyl chloride (1.0 eq)
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Benzylamine (1.1 eq)
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Triethylamine (Et₃N) or Pyridine (1.5 eq)
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Dichloromethane (DCM), anhydrous
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane/Ethyl Acetate solvent system
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (E)-2-phenylethene-1-sulfonyl chloride (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
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Causality: The reaction is performed under an inert (nitrogen) atmosphere to prevent side reactions with atmospheric moisture. Cooling to 0 °C helps to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine.
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Amine Addition: In a separate flask, prepare a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane. Add this solution dropwise to the cooled sulfonyl chloride solution via the dropping funnel over 30 minutes.
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Causality: Benzylamine acts as the nucleophile. Triethylamine is a non-nucleophilic organic base used to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction.[10] This prevents the protonation of the benzylamine starting material, which would render it non-nucleophilic. A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Self-Validation: TLC is used to track the disappearance of the starting materials and the appearance of the product spot, confirming the reaction is proceeding as expected.
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Workup and Extraction: Once the reaction is complete, quench the mixture by adding 1 M HCl solution and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Causality: The HCl wash removes excess triethylamine and unreacted benzylamine by converting them into their water-soluble hydrochloride salts. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash removes bulk water from the organic layer.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (E)-N-benzyl-2-phenylethene-1-sulfonamide.
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Self-Validation: The purity of the final product is confirmed by NMR and Mass Spectrometry, and a sharp melting point.
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Spectroscopic and Analytical Characterization
The identity and purity of the synthesized compound must be confirmed using a suite of standard analytical techniques. The following table summarizes the expected data based on the known structure and data from analogous compounds.[11][12][13][14]
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Multiplets between δ 7.2-7.8 ppm (10H, from two phenyl rings).Vinyl Protons: Two doublets between δ 6.5-7.5 ppm. The large coupling constant (J ≈ 15 Hz) will confirm the (E)-stereochemistry.NH Proton: A broad singlet or triplet (depending on coupling) between δ 4.5-5.5 ppm.Benzylic CH₂: A doublet around δ 4.3 ppm. |
| ¹³C NMR | Aromatic Carbons: Multiple signals between δ 125-140 ppm.Vinyl Carbons: Two signals between δ 120-145 ppm.Benzylic Carbon: A signal around δ 48 ppm. |
| IR Spectroscopy | N-H Stretch: A sharp peak around 3300-3250 cm⁻¹.S=O Asymmetric Stretch: A strong, sharp peak around 1350-1320 cm⁻¹.S=O Symmetric Stretch: A strong, sharp peak around 1170-1150 cm⁻¹.C=C Stretch (alkene): A peak around 1640-1600 cm⁻¹.Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. |
| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺): A peak at m/z = 273.Major Fragments: Peaks corresponding to the loss of the benzyl group (m/z = 91), the phenyl group (m/z = 77), and cleavage of the S-N or S-C bonds. |
Rationale for Scientific Interest and Potential Applications
The design of (E)-N-benzyl-2-phenylethene-1-sulfonamide is rooted in established principles of medicinal chemistry. By combining three moieties with known biological relevance, the molecule presents a compelling candidate for biological screening.
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Pharmacophore Hybridization: The molecule combines the proven sulfonamide pharmacophore with a styryl group, which is present in natural and synthetic compounds with anticancer and anti-inflammatory activity (e.g., resveratrol). The N-benzyl group is known to modulate receptor affinity and selectivity, as seen in N-benzyl phenethylamine derivatives.[7]
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Potential Therapeutic Targets: Given the broad activity of sulfonamides, this compound could be screened against a variety of targets. Phenyl sulfonamides have been specifically investigated as modulators of the pulmonary inflammatory response.[11] The structural similarity to phenethylamines suggests potential activity in the central nervous system, although the sulfonamide group significantly alters its properties compared to a simple amine.[10]
Caption: Structure-Activity Relationship (SAR) logic for the target molecule.
Conclusion
(E)-N-benzyl-2-phenylethene-1-sulfonamide is a synthetically accessible molecule with a well-defined chemical structure. Its design is based on the strategic combination of a styryl moiety, a sulfonamide linker, and an N-benzyl group. The stereochemistry and conformational properties can be inferred from established chemical principles and data from related compounds. The detailed synthetic and analytical protocols provided herein offer a robust framework for its preparation and characterization. Based on the extensive history of its constituent functional groups in drug discovery, this compound represents a logical and promising target for further investigation in various therapeutic areas, particularly inflammation and enzyme inhibition.
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